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Compound of Interest

Compound Name: EMD 1204831

Cat. No.: B3061435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of EMD 1204831, a potent

and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. This

document details its mechanism of action, summarizes key quantitative data, provides detailed

experimental protocols, and visualizes critical biological pathways and workflows.

Core Concepts: Mechanism of Action
EMD 1204831 is an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, also known

as the hepatocyte growth factor receptor (HGFR).[1] Aberrant c-Met activation is implicated in a

variety of human cancers, driving tumor cell proliferation, survival, migration, and invasion.[1][2]

EMD 1204831 selectively binds to the c-Met kinase domain, disrupting its signaling pathways

and thereby inducing cell death in tumor cells that overexpress this receptor.[1]

Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for EMD 1204831.

Table 1: In Vitro Kinase Inhibition

Target IC₅₀ (nmol/L)

c-Met 9
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Data sourced from Bladt et al., Clinical Cancer Research, 2013.[3]

Table 2: Inhibition of c-Met Phosphorylation in Cellular Assays

Cell Line
c-Met Activation
Mechanism

IC₅₀ (nmol/L)

A549 HGF-dependent 15

EBC-1 c-Met gene amplification Not specified

Data sourced from Bladt et al., Clinical Cancer Research, 2013.

Table 3: Inhibition of Cell Viability

Cell Line Cancer Type IC₅₀ (nmol/L)

MKN-45 Gastric Cancer 52

Data reflects a 72-hour incubation period. Sourced from Bladt et al., Clinical Cancer Research,

2013.

Signaling Pathway and Downstream Effects
EMD 1204831 effectively inhibits the autophosphorylation of c-Met and subsequently blocks

downstream signaling cascades. Key pathways affected include the PI3K/Akt and MAPK/ERK

pathways. This inhibition leads to cell cycle arrest and induction of apoptosis.

c-Met Signaling Pathway Inhibition by EMD 1204831
The following diagram illustrates the mechanism of EMD 1204831 in blocking the c-Met

signaling pathway.
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EMD 1204831 inhibits c-Met signaling.

Effects on Cell Cycle and Apoptosis
In vivo studies have shown that EMD 1204831 treatment leads to an increase in the cell cycle

inhibitor p27 and a transient increase in cleaved caspase-3, an indicator of apoptosis.

Experimental Protocols
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The following are detailed methodologies for key experiments to assess the efficacy of EMD
1204831.

Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC₅₀ of EMD 1204831 on cancer cell lines.

Workflow:

1. Seed cells in a
96-well plate 2. Incubate for 24h

3. Treat with varying
concentrations of

EMD 1204831
4. Incubate for 72h 5. Add MTT reagent 6. Incubate for 4h 7. Add solubilization

solution
8. Read absorbance

at 570 nm

Click to download full resolution via product page

MTT cell viability assay workflow.

Methodology:

Cell Seeding: Plate cells (e.g., MKN-45) in a 96-well plate at a density of 5,000-10,000 cells

per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment: Prepare serial dilutions of EMD 1204831 in culture medium. Remove

the existing medium from the wells and add 100 µL of the compound dilutions. Include a

vehicle control (e.g., DMSO) and a no-cell control.

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution (5 mg/mL in PBS) to each well.

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each

well and incubate overnight at 37°C to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value using a non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the inhibition of c-Met, Akt, and Erk phosphorylation.

Workflow:

1. Treat cells with
EMD 1204831

2. Lyse cells and
quantify protein 3. SDS-PAGE 4. Transfer to

PVDF membrane 5. Block membrane 6. Incubate with
primary antibody

7. Incubate with
secondary antibody 8. Detect signal

Click to download full resolution via product page

Western blotting workflow.

Methodology:

Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency,

treat them with various concentrations of EMD 1204831 for a specified time (e.g., 2 hours).

For HGF-dependent cell lines like A549, starve the cells in serum-free medium overnight and

then stimulate with HGF (e.g., 50 ng/mL) with or without EMD 1204831. Lyse the cells in

RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and

separate the proteins on a 4-12% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt (Ser473), total

Akt, phospho-Erk1/2 (Thr202/Tyr204), and total Erk1/2.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Signal Detection: After further washes, detect the signal using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Methodology:

Cell Treatment: Seed cells and treat with EMD 1204831 at various concentrations for 24-48

hours.

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin

V and Propidium Iodide (PI) to the cell suspension.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Data Acquisition: Analyze the cells by flow cytometry. Excite FITC at 488 nm and measure

emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

Data Analysis: Quantify the percentage of cells in each quadrant:

Annexin V- / PI-: Viable cells

Annexin V+ / PI-: Early apoptotic cells

Annexin V+ / PI+: Late apoptotic/necrotic cells

Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)
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This flow cytometry-based assay determines the distribution of cells in different phases of the

cell cycle.

Methodology:

Cell Treatment: Treat cells with EMD 1204831 for 24-48 hours.

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.

Store the fixed cells at -20°C overnight.

Staining: Wash the cells with PBS and resuspend them in a staining solution containing

Propidium Iodide and RNase A.

Incubation: Incubate for 30 minutes at room temperature in the dark.

Data Acquisition: Analyze the DNA content of the cells by flow cytometry.

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the

G0/G1, S, and G2/M phases of the cell cycle.

Conclusion
EMD 1204831 is a valuable research tool for investigating the role of the c-Met signaling

pathway in cancer biology. Its high potency and selectivity make it an excellent probe for

elucidating the downstream consequences of c-Met inhibition, including effects on cell

proliferation, survival, apoptosis, and cell cycle progression. The protocols and data presented

in this guide provide a solid foundation for researchers to effectively utilize EMD 1204831 in

their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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